(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of benzoyl cyanide with 4-piperidinamine under controlled conditions to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorobenzyl)piperazin-1-yl compounds: These compounds share a similar structure and have been studied for their potential as enzyme inhibitors.
1-(4-Fluorophenyl)piperidin-3-yl compounds: These compounds also exhibit similar biological activities and are used in various research applications.
Uniqueness
What sets (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone apart is its unique combination of benzyl and fluorobenzyl groups attached to a piperidine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H31FN2O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31FN2O/c26-24-10-8-22(9-11-24)18-27-14-4-7-23(19-27)25(29)28-15-12-21(13-16-28)17-20-5-2-1-3-6-20/h1-3,5-6,8-11,21,23H,4,7,12-19H2 |
InChI Key |
OCVZWQBLKZFBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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